Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone)
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Overview
Description
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) is a complex organic compound that features a pyridine ring substituted at the 2 and 6 positions with methanone groups linked to 4-methylpiperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Substitution at the 2 and 6 Positions: The pyridine ring is then functionalized at the 2 and 6 positions using appropriate reagents.
Attachment of 4-Methylpiperidine Moieties: The final step involves the attachment of 4-methylpiperidine groups to the methanone functionalities.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone groups to methylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce methylene derivatives.
Scientific Research Applications
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N,N’-Pyridine-2,6-diyl bis[N-phenyl(thiourea)]: This compound features a similar pyridine core but with thiourea groups instead of piperidine moieties.
5,5’-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): Another compound with a pyridine core, but with triazole and arylideneamino groups.
Uniqueness
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) is unique due to its specific substitution pattern and the presence of 4-methylpiperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H27N3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[6-(4-methylpiperidine-1-carbonyl)pyridin-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H27N3O2/c1-14-6-10-21(11-7-14)18(23)16-4-3-5-17(20-16)19(24)22-12-8-15(2)9-13-22/h3-5,14-15H,6-13H2,1-2H3 |
InChI Key |
YPSBLAXJWQNVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC(=CC=C2)C(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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